molecular formula C16H12ClN3O2S B5831526 2-[(2-chlorobenzyl)thio]-4-(4-nitrophenyl)-1H-imidazole

2-[(2-chlorobenzyl)thio]-4-(4-nitrophenyl)-1H-imidazole

Cat. No. B5831526
M. Wt: 345.8 g/mol
InChI Key: RMPJRNWBZOBVOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chlorobenzyl)thio]-4-(4-nitrophenyl)-1H-imidazole, commonly known as CBNI, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. CBNI is a heterocyclic compound that contains both an imidazole ring and a nitrophenyl group. It has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

CBNI is a potent inhibitor of protein-protein interactions and enzyme activity. It works by binding to specific sites on proteins and enzymes, thereby preventing their normal function. The exact mechanism of action of CBNI is still under investigation, but it is believed to involve the formation of covalent bonds between CBNI and target proteins or enzymes.
Biochemical and Physiological Effects:
CBNI has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that CBNI can inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. In vivo studies have shown that CBNI can reduce inflammation, inhibit tumor growth, and enhance the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of CBNI is its high potency and specificity. It can be used at low concentrations to achieve significant effects on target proteins and enzymes. However, CBNI also has some limitations, including its potential toxicity and the need for careful control of reaction conditions during synthesis.

Future Directions

There are several future directions for research on CBNI. One area of interest is the development of CBNI-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of CBNI as a tool for studying protein-protein interactions and enzyme activity. Additionally, further investigation is needed to fully understand the mechanism of action of CBNI and its potential side effects.

Synthesis Methods

The synthesis of CBNI involves the reaction of 2-chlorobenzyl chloride with 4-nitrophenyl hydrazine to form the intermediate compound, which is then reacted with imidazole to produce CBNI. The synthesis of CBNI is a multi-step process that requires careful control of reaction conditions and purification methods to obtain a high yield of pure CBNI.

Scientific Research Applications

CBNI has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, CBNI has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and bacterial infections. In biochemistry, CBNI has been used as a tool to study protein-protein interactions and enzyme activity. In pharmacology, CBNI has been used to study the mechanism of action of various drugs and their effects on biological systems.

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-5-(4-nitrophenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c17-14-4-2-1-3-12(14)10-23-16-18-9-15(19-16)11-5-7-13(8-6-11)20(21)22/h1-9H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPJRNWBZOBVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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